![molecular formula C23H18Cl2O3S2 B560449 2-[3-(4-Chlorophenyl)-1-[2-(4-chlorophenyl)sulfanylphenyl]-3-oxopropyl]sulfanylacetic acid CAS No. 1450888-35-3](/img/structure/B560449.png)
2-[3-(4-Chlorophenyl)-1-[2-(4-chlorophenyl)sulfanylphenyl]-3-oxopropyl]sulfanylacetic acid
Descripción general
Descripción
Compounds with similar structures to the one you mentioned are often used in the field of medicinal chemistry. They can have various biological activities, such as antiviral or anti-inflammatory properties. The specific activities depend on the exact structure of the compound.
Synthesis Analysis
The synthesis of similar compounds often involves multiple steps, including reactions like esterification, hydrazination, salt formation, and cyclization . The exact synthesis route would depend on the specific structure of the compound .Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques, such as X-ray crystallography, NMR spectroscopy, or mass spectrometry. The InChI key can provide a unique identifier for the compound .Aplicaciones Científicas De Investigación
Control of Microorganisms
Application
Chlorophenols and their derivatives are used to control bacteria, fungi, insects, and weeds . Their toxicity makes them effective in these applications.
Method of Application
These compounds are typically applied directly to the area where control of these organisms is needed. The specific method of application can vary depending on the specific compound and the target organism.
Results
The use of chlorophenols can effectively reduce or eliminate the presence of unwanted organisms. However, the specific results can vary depending on the compound used and the target organism.
Manufacturing of Other Compounds
Application
Many chlorophenols are used as starting materials for the synthesis of other compounds . For example, 4-chlorophenol can be used to make 2-benzyl-4-chlorophenol, a germicide, and acetophenetidin, an analgesic .
Method of Application
The specific method of application depends on the desired end product. For example, to produce 2-benzyl-4-chlorophenol, 4-chlorophenol would be reacted with benzyl chloride in the presence of a base.
Results
The result of these reactions is the formation of new compounds with different properties and applications.
Pesticides and Herbicides
Application
Chlorophenols are commonly used as pesticides and herbicides . They can be used to control a variety of pests and weeds.
Method of Application
These compounds are typically applied directly to the area where pest or weed control is needed. The specific method of application can vary depending on the specific compound and the target pest or weed.
Results
The use of chlorophenols as pesticides and herbicides can effectively control pests and weeds. However, the specific results can vary depending on the compound used and the target pest or weed.
Disinfectants
Application
Chlorophenols are used as disinfectants . They can be used to kill or inhibit the growth of microorganisms.
Method of Application
These compounds are typically applied directly to the area that needs to be disinfected. The specific method of application can vary depending on the specific compound and the target microorganism.
Results
The use of chlorophenols as disinfectants can effectively kill or inhibit the growth of microorganisms. However, the specific results can vary depending on the compound used and the target microorganism.
Mothproofing Agents and Seed Disinfectants
Application
Formaldehyde reacts with 2,4-dichlorophenol to form methylenebis (dichlorophenol), used as a mothproofing agent, an antiseptic, and a seed disinfectant .
Method of Application
The specific method of application depends on the desired use. For example, as a mothproofing agent, it would be applied to fabrics; as a seed disinfectant, it would be applied to seeds before planting.
Results
The use of methylenebis (dichlorophenol) can effectively protect fabrics from moths and seeds from harmful microorganisms.
Wood, Leather, and Latex Preservatives
Application
Tetrachlorophenol is used as a preservative for latex, wood, and leather . It acts as an insecticide and a bactericide.
Method of Application
The compound is typically applied directly to the material that needs to be preserved.
Results
The use of tetrachlorophenol can effectively preserve these materials and protect them from insects and bacteria.
Insecticide
Application
Chlorfenapyr is a pesticide, specifically a pro-insecticide . It is derived from a class of microbially produced compounds known as halogenated pyrroles .
Method of Application
As an insecticide, chlorfenapyr is applied to areas where insect control is needed. The specific method of application can vary depending on the target insect and the environment.
Results
Chlorfenapyr has been shown to be effective in controlling a variety of insects .
Synthesis of New Insecticide Compounds
Application
Creating new insecticide lead compounds based on the design and modification of natural products is a novel process, of which chlorfenapyr is a typical successful example .
Method of Application
The specific method of application depends on the desired end product. For example, a series of chlorfenapyr derivatives were designed and synthesized continuously .
Results
Many highly active insecticidal compounds were discovered sequentially . However, due to the widespread application of chlorfenapyr and its degradation properties, some adverse effects, including pest resistance and environmental toxicity, occurred .
Medicinal Applications
Application
Heterocyclic compounds, which include chlorophenyl compounds, have a wide range of therapeutic drug applications .
Method of Application
The specific method of application depends on the desired therapeutic effect. These compounds are typically administered as part of a medication regimen.
Results
Numerous impressive accomplishments have shown that heterocyclic compounds have exciting biological activities .
Propiedades
IUPAC Name |
2-[3-(4-chlorophenyl)-1-[2-(4-chlorophenyl)sulfanylphenyl]-3-oxopropyl]sulfanylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18Cl2O3S2/c24-16-7-5-15(6-8-16)20(26)13-22(29-14-23(27)28)19-3-1-2-4-21(19)30-18-11-9-17(25)10-12-18/h1-12,22H,13-14H2,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAULNRMHUJFUGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CC(=O)C2=CC=C(C=C2)Cl)SCC(=O)O)SC3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18Cl2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-Chlorophenyl)-1-[2-(4-chlorophenyl)sulfanylphenyl]-3-oxopropyl]sulfanylacetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methanone, [4-(4'-Methoxy[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl](2-phenyl-1-piperidinyl)-](/img/structure/B560368.png)
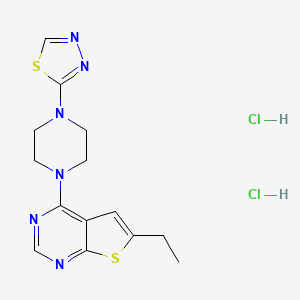
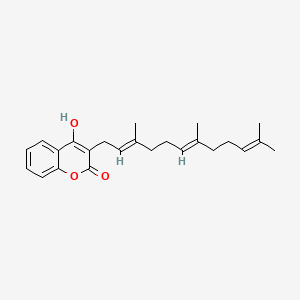
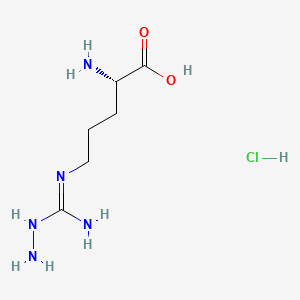
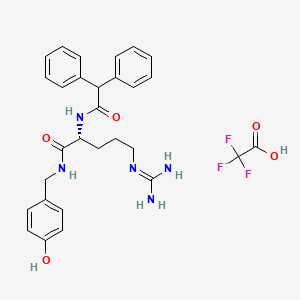
![2-(2H-benzo[b][1,4]oxazin-4(3H)-yl)-N-benzyl-5,6,7,8-tetrahydroquinazolin-4-amine](/img/structure/B560376.png)
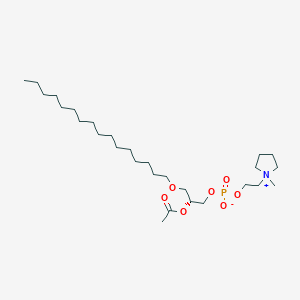
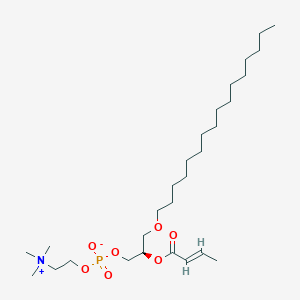

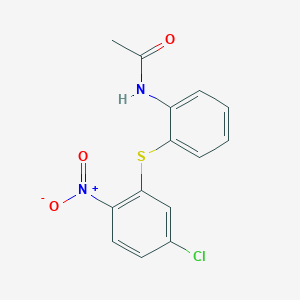
![N-[4-({3-[(3,5-dimethoxyphenyl)amino]quinoxalin-2-yl}sulfamoyl)phenyl]-3-methoxy-4-methylbenzamide](/img/structure/B560383.png)
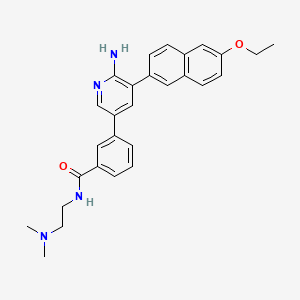
![(2'S,3R)-2'-[3-[(E)-2-[4-[[(2S,6R)-2,6-dimethylmorpholin-4-yl]methyl]phenyl]ethenyl]-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one](/img/structure/B560386.png)
![2-[[4-[[4-Methoxy-2-(trifluoromethyl)phenyl]methylcarbamoyl]phenyl]methyl]butanoic acid](/img/structure/B560388.png)